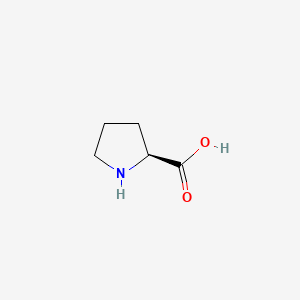

L-Proline

描述

属性

IUPAC Name |

(2S)-pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIBWKKTOPOVIA-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Record name | proline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Proline | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-13-3 | |

| Record name | L-Proline homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5044021 | |

| Record name | L-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless | |

| Record name | L-Proline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Proline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Proline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1415/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Solubility in 100 mL of water: 127 g at 0 °C; 162 g at 25 °C; 206.7 g at 50 °C; 239 g at 65 °C, Solubility in alcohol: 1.55% at 35 °C; insoluble in ether, butanol, isopropanol, Very soluble in water, alcohol; insoluble in ether, Very soluble in water; slightly soluble in ethanol, acetone, benzene; insoluble in ether, propanol, 162.0 mg/mL, Soluble in water; Insoluble in ether, Soluble (in ethanol) | |

| Record name | Proline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00172 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-PROLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Proline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1415/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.064 at 24 °C | |

| Record name | (L)-PROLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Flat needles from alcohol + ether; prisms from water, White crystals or crystalline powder | |

CAS No. |

4305-67-3, 147-85-3, 37159-97-0 | |

| Record name | L-Proline, labeled with carbon-14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4305-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Proline, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004305673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(2,3-3H)Proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037159970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00172 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | proline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Proline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DLQ4CIU6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-PROLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220-222 °C, decomposes, MP: 215-220 °C with decomposition /D(+)-Proline/, MP: 205 °C with decomposition /DL-Proline/, 221 °C | |

| Record name | Proline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00172 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-PROLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

L-Proline's Crucial Role in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-proline, a non-essential amino acid, has emerged as a critical player in cellular metabolism, extending far beyond its canonical role as a building block for proteins. Its intricate metabolic pathways are deeply intertwined with cellular bioenergetics, redox homeostasis, and key signaling networks that govern cell fate. Dysregulation of proline metabolism is increasingly implicated in a range of pathologies, including cancer and metabolic disorders, making it a compelling area of investigation for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the core functions of this compound in cellular metabolism, with a focus on its biosynthesis, catabolism, impact on redox balance, and its modulation of pivotal signaling pathways.

The this compound Metabolic Network: Biosynthesis and Catabolism

The intracellular concentration of this compound is tightly regulated through a delicate balance between its synthesis and degradation. These pathways are not merely reciprocal but are spatially and functionally distinct, allowing for nuanced control of cellular metabolic states.

1.1. This compound Biosynthesis:

This compound is primarily synthesized from glutamate (B1630785) in a two-step enzymatic process.[1] The initial and rate-limiting step is catalyzed by Δ¹-pyrroline-5-carboxylate synthetase (P5CS) , a bifunctional enzyme with both γ-glutamyl kinase and γ-glutamyl phosphate (B84403) reductase activities.[2] P5CS converts glutamate to glutamate-γ-semialdehyde (GSA), which spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C) .[2] The final step involves the reduction of P5C to this compound by P5C reductase (P5CR) , utilizing NADH or NADPH as a cofactor.[3] An alternative, less common pathway for proline synthesis involves the conversion of ornithine to P5C by ornithine aminotransferase (OAT).[1]

1.2. This compound Catabolism:

The degradation of this compound to glutamate occurs in the mitochondria. The first and rate-limiting step is the oxidation of proline to P5C, catalyzed by proline dehydrogenase (PRODH) , also known as proline oxidase (POX).[4] This reaction is coupled to the mitochondrial electron transport chain. P5C is then converted to glutamate by P5C dehydrogenase (P5CDH) .[4]

This compound as a Regulator of Cellular Redox Balance

The biosynthesis and catabolism of this compound are intrinsically linked to the cellular redox state, influencing the balance of NAD(P)+/NAD(P)H.

-

Proline Biosynthesis and NADPH Oxidation: The synthesis of proline from glutamate is a reductive process that consumes NADPH, thereby helping to regenerate NADP+. This can be particularly important in managing oxidative stress by supplying NADP+ for the pentose (B10789219) phosphate pathway (PPP), a major source of the antioxidant NADPH.

-

Proline Catabolism and ROS Production: The oxidation of proline by PRODH in the mitochondria can lead to the production of reactive oxygen species (ROS).[4] This PRODH-dependent ROS generation can act as a signaling mechanism, for instance, in the induction of apoptosis.[4]

This compound and its Intersection with Major Signaling Pathways

This compound metabolism is not an isolated network but is intricately connected with key signaling pathways that regulate cell growth, proliferation, and survival.

3.1. The mTOR Signaling Pathway:

The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and metabolism. This compound has been shown to activate mTORC1 signaling.[5] This activation is thought to be mediated by the availability of proline for protein synthesis, a process monitored by the mTORC1 complex. The components of this pathway are detailed in the diagram below.

3.2. The AMPK Signaling Pathway:

AMP-activated protein kinase (AMPK) is a critical energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio). The relationship between proline metabolism and AMPK is complex. Sustained AMPK activation can upregulate PRODH, leading to proline catabolism to generate ATP and support cell survival under metabolic stress.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to this compound metabolism, providing a basis for comparison and further investigation.

Table 1: Enzyme Kinetics of Key Proline Metabolic Enzymes

| Enzyme | Organism/Cell Line | Substrate | Km | kcat | Reference |

| PRODH | Thermus thermophilus | This compound | 27 mM | 13 s-1 | [6] |

| PRODH (PutA) | Escherichia coli | This compound | - | 5.2 s-1 | [7] |

| P5CS | Arabidopsis thaliana | ATP | 0.35 mM | - | [8] |

| P5CS | Arabidopsis thaliana | Glutamate | 16.9 mM | - | [8] |

| PYCR1 | Human | L-P5C | - | - | [3] |

| PYCR2 | Human | L-P5C | - | - | [3] |

Table 2: Intracellular this compound Concentrations

| Cell Type | Condition | Intracellular Proline Concentration | Reference |

| HEK 293 | Control | 0.18 mM | [4] |

| HEK 293 | PRODH overexpression | 0.03 mM | [4] |

| Melanoma cells | - | Higher than melanocytes | [9] |

| Hepatocellular Carcinoma cells | - | Higher than para-carcinoma tissues | [10] |

Table 3: Effects of this compound on Cell Proliferation and Survival

| Cell Line | Treatment | Effect | Reference |

| HEK 293 | 5 mM Proline + 0.5 mM H2O2 | Increased cell survival from 39% to 77% | [4] |

| HepG2 | 5 mM Proline + 1 mM H2O2 | Increased cell survival from 55% to ~77% | [4] |

| HeLa | 5 mM Proline + 1 mM H2O2 | Increased cell survival from 55% to ~77% | [4] |

| Colorectal Cancer Cells | Proline supplementation | Improved cell growth | [11] |

| Hepatocellular Carcinoma Cells | Proline supplementation | Eliminated growth inhibition by nutrient deficiency | [10] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound metabolism. Below are summaries of key experimental protocols.

5.1. Proline Dehydrogenase (PRODH) Activity Assay

This assay measures the activity of PRODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[1]

Protocol Summary:

-

Enzyme Preparation: Isolate mitochondria or prepare a detergent-solubilized protein extract from the sample.[1]

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, KCN, FAD, phenazine methosulfate (PMS), and DCPIP.[1]

-

Initiation: Add the enzyme preparation to the reaction mixture and incubate. Start the reaction by adding a solution of this compound.[1]

-

Measurement: Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.[12]

-

Calculation: Calculate the enzyme activity based on the rate of absorbance change.

5.2. Pyrroline-5-Carboxylate (P5C) Synthase Activity Assay

The activity of P5CS can be determined by measuring the formation of γ-glutamyl-hydroxamate from glutamate and hydroxylamine (B1172632) in the presence of ATP.[2]

Protocol Summary:

-

Enzyme Preparation: Prepare a homogenate from the cells or tissues of interest.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.5), glutamate, ATP, and hydroxylamine hydrochloride.[2]

-

Incubation: Add the enzyme preparation to the reaction mixture and incubate at 30°C.[2]

-

Termination and Color Development: Stop the reaction by adding a colorimetric mixture containing ferric nitrate, hydrochloric acid, and trichloroacetic acid.[2]

-

Measurement: After centrifugation to remove precipitated proteins, measure the absorbance of the supernatant at 535 nm.[2]

-

Quantification: Determine the amount of γ-glutamyl-hydroxamate formed by comparing the absorbance to a standard curve.[2]

5.3. Quantification of Intracellular this compound

A common method for quantifying intracellular proline is the ninhydrin-based assay.

Protocol Summary:

-

Extraction: Homogenize the biological sample in a suitable buffer, often containing sulfosalicylic acid to precipitate proteins.[13]

-

Reaction: Mix the supernatant with a ninhydrin (B49086) solution in an acidic environment (e.g., acetic acid and phosphoric acid) and heat at 100°C.[14]

-

Chromophore Extraction: After cooling, extract the red-colored chromophore into an organic solvent like toluene.

-

Measurement: Measure the absorbance of the organic phase at 520 nm.[15]

-

Quantification: Determine the proline concentration by comparing the absorbance to a standard curve prepared with known concentrations of this compound.

Conclusion

This compound metabolism is a central hub that integrates nutrient availability with cellular bioenergetics, redox status, and critical signaling pathways. Its multifaceted roles in both normal physiology and disease highlight the importance of further research in this area. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore the complexities of this compound metabolism and its potential as a therapeutic target. A thorough understanding of the intricate regulation of proline biosynthesis and catabolism, and its interplay with signaling networks, will be instrumental in developing novel strategies for a variety of diseases, including cancer.

References

- 1. Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Proline modulates the intracellular redox environment and protects mammalian cells against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rapid Reaction Kinetics of Proline Dehydrogenase in the Multifunctional Proline Utilization A Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new method for accurately measuring Delta(1)-pyrroline-5-carboxylate synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Disruption of Proline Synthesis in Melanoma Inhibits Protein Production Mediated by the GCN2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Increased mitochondrial proline metabolism sustains proliferation and survival of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proline Dehydrogenase (ProDH) Activity Assay Kit - Elabscience® [elabscience.com]

- 13. A Specific and Sensitive Enzymatic Assay for the Quantitation of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | A Specific and Sensitive Enzymatic Assay for the Quantitation of this compound [frontiersin.org]

- 15. prometheusprotocols.net [prometheusprotocols.net]

The Architect of Protein Form: An In-depth Technical Guide to the Role of L-proline in Protein Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-proline, a unique proteinogenic amino acid with a secondary amine integrated into a rigid pyrrolidine (B122466) ring, plays a multifaceted and critical role in dictating protein structure, stability, and function. Its constrained conformational flexibility, inability to act as a hydrogen bond donor within a peptide backbone, and propensity to favor the cis peptide bond conformation introduce significant structural perturbations. These unique characteristics are not mere disruptions but are fundamental to the precise architecture and regulation of a vast array of proteins, from the fibrous strength of collagen to the dynamic signaling of intrinsically disordered proteins. This technical guide provides a comprehensive exploration of this compound's influence on protein folding, stability, and its emerging significance in cellular signaling and drug development. We present quantitative data on its thermodynamic contributions, detailed experimental methodologies for its study, and visual representations of its involvement in key biological pathways.

The Unique Structural Chemistry of this compound

This compound's distinct cyclic structure sets it apart from all other standard amino acids. The side chain's covalent bond to the backbone nitrogen atom imposes significant constraints on the phi (φ) dihedral angle, restricting it to a narrow range of approximately -60°. This rigidity has profound consequences for the local and global structure of a polypeptide chain.

-

Conformational Rigidity: The pyrrolidine ring dramatically reduces the conformational entropy of the unfolded state of a protein. This entropic penalty of the unfolded chain can, in some contexts, contribute favorably to the overall free energy of folding, thereby enhancing protein stability.[1][2][3]

-

Disruption of Secondary Structures: Proline is often referred to as a "helix breaker" because its rigid structure and lack of an amide proton disrupt the regular hydrogen-bonding pattern of α-helices and β-sheets.[2] The presence of proline within these secondary structures often induces kinks or turns.[2]

-

Cis-Trans Isomerization: The peptide bond preceding a proline residue (X-Pro) has a significantly lower energy barrier to cis-trans isomerization compared to other peptide bonds. While the trans conformation is still generally favored, the cis conformation is present in a significant population (around 5-10%) in unfolded proteins and can be a rate-limiting step in protein folding.[4][5][6] This isomerization acts as a molecular switch, influencing protein function and signaling.[4][7]

Quantitative Impact of Proline on Protein Stability

The introduction or substitution of proline residues can have a significant and measurable impact on the thermodynamic stability of a protein. This is typically quantified by changes in the melting temperature (Tm) and the Gibbs free energy of unfolding (ΔG).

Table 1: Thermodynamic Effects of Proline Substitutions on Protein Stability

| Protein | Mutation | ΔTm (°C) | ΔΔG (kcal/mol) | Experimental Method | Reference |

| Bacteriorhodopsin | P50A | - | +11 | Differential Scanning Calorimetry, FoldX | [8][9] |

| Bacteriorhodopsin | P91A | - | +6 | Differential Scanning Calorimetry, FoldX | [8][9] |

| Bacteriorhodopsin | P186A | - | +11 | Differential Scanning Calorimetry, FoldX | [8][9] |

| Leucine-isoleucine-valine binding protein | Various single Pro substitutions | - | +0.3 to +2.4 (stabilizing) or destabilizing | Chemical Denaturation, Differential Scanning Calorimetry | [1] |

| Maltose binding protein | Various single Pro substitutions | - | +0.3 to +2.4 (stabilizing) or destabilizing | Chemical Denaturation, Differential Scanning Calorimetry | [1] |

| Ribose binding protein | Various single Pro substitutions | - | +0.3 to +2.4 (stabilizing) or destabilizing | Chemical Denaturation, Differential Scanning Calorimetry | [1] |

| Thioredoxin | Various single Pro substitutions | - | +0.3 to +2.4 (stabilizing) or destabilizing | Chemical Denaturation, Differential Scanning Calorimetry | [1] |

| Tendamistat (B13751615) | P7A/P9A/P50A (triple mutant) | -15 | - | Fourier-Transform Infrared (FTIR) Spectroscopy | [10] |

Note: A positive ΔΔG value indicates destabilization upon mutation from proline, implying proline had a stabilizing contribution.

Table 2: Energetic Contributions of Proline in a Transmembrane Protein (Bacteriorhodopsin)

| Proline Residue | Contribution to Overall Stability (ΔG, kcal/mol) |

| Pro50 | -1.86 |

| Pro91 | -2.14 |

| Pro186 | -2.50 |

Data from FoldX analysis, indicating the stabilizing contribution of each proline residue to the total free energy of the protein.[8]

Proline's Role in Protein Folding and Aggregation

The unique properties of proline significantly influence the kinetics and thermodynamics of protein folding.

-

Folding Pathways: The slow cis-trans isomerization of prolyl peptide bonds can lead to multiple folding pathways and the population of stable folding intermediates.[11] This isomerization can be a rate-limiting step in achieving the native conformation.

-

Prevention of Aggregation: Proline has been shown to act as a chemical chaperone, inhibiting protein aggregation during refolding.[12][13][14][15] It is thought to bind to folding intermediates, preventing their intermolecular association and subsequent aggregation.[13][15] At high concentrations, proline can form supramolecular assemblies that may play a role in this chaperone-like activity.[12][13][15]

Proline in Specialized Protein Structures

Collagen: The Proline-Rich Triple Helix

Collagen, the most abundant protein in mammals, owes its remarkable tensile strength to its unique triple-helical structure, which is critically dependent on a high content of proline and its hydroxylated form, hydroxyproline (B1673980). The repeating Gly-Pro-X sequence is fundamental to the formation of the collagen triple helix. The fixed dihedral angles of proline and hydroxyproline pre-organize the polypeptide chain into a left-handed polyproline II-type helix, which then trimerizes into a right-handed superhelix.

Intrinsically Disordered Proteins (IDPs)

Proline is significantly enriched in intrinsically disordered proteins (IDPs), which lack a stable tertiary structure yet are crucial for various cellular functions, particularly in signaling and regulation. In IDPs, proline's role is ambivalent; it can act as a disorder-promoting element by breaking secondary structures, but it can also facilitate compaction and the formation of transient, partially folded states. Proline-rich motifs within IDPs often serve as recognition sites for other proteins.[16][17]

Proline in Cellular Signaling

Proline-mediated conformational changes are increasingly recognized as a key regulatory mechanism in cellular signaling pathways.

Prolyl Isomerases: The Master Regulators

Peptidyl-prolyl cis-trans isomerases (PPIases) are a family of enzymes that catalyze the slow cis-trans isomerization of prolyl peptide bonds, effectively acting as molecular timers or switches in signaling cascades.[4][6][18][19][20] The most well-studied human PPIase is Pin1, which specifically recognizes and isomerizes phosphorylated Ser/Thr-Pro motifs.[4][19][21]

Caption: The Pin1 signaling pathway, where upstream kinases phosphorylate Ser/Thr-Pro motifs, enabling Pin1 to catalyze cis-trans isomerization, which in turn regulates downstream cellular processes.

Proline-Rich Motifs and SH3 Domains

Proline-rich motifs (PRMs) are short sequences that serve as binding sites for various protein domains, most notably the Src Homology 3 (SH3) domain. The canonical PXXP motif in a polyproline type II (PPII) helix conformation is recognized by a hydrophobic pocket on the SH3 domain surface.[22][23][24] These interactions are fundamental to the assembly of signaling complexes in pathways regulating the cytoskeleton, cell growth, and differentiation.[24][25][26]

Caption: Schematic of the interaction between a Proline-Rich Motif (PRM) containing the PXXP core and an SH3 domain, highlighting the key binding interfaces.

Experimental Protocols for Studying this compound's Role

A variety of biophysical and biochemical techniques are employed to investigate the structural and stabilizing effects of proline residues.

Site-Directed Mutagenesis Workflow

This is a fundamental technique to probe the function of a specific proline residue by replacing it with another amino acid, typically alanine (B10760859), and then assessing the impact on protein structure and stability.

References

- 1. Thermodynamic effects of proline introduction on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The contribution of proline residues to protein stability is associated with isomerization equilibrium in both unfolded and folded states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Tools for Studying the Impact of cis/trans Prolyl Isomerization on Signaling: A Case Study on RNA Polymerase II Phosphatase Activity and Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proline isomerization in epigenetics - Wikipedia [en.wikipedia.org]

- 7. researchwithrutgers.com [researchwithrutgers.com]

- 8. Influence of Proline on the Thermostability of the Active Site and Membrane Arrangement of Transmembrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of proline on the thermostability of the active site and membrane arrangement of transmembrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of proline to alanine mutation on the thermal stability of the all-beta-sheet protein tendamistat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. The role of proline in the prevention of aggregation during protein folding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Proline inhibits aggregation during protein refolding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mr.copernicus.org [mr.copernicus.org]

- 17. Exclusively heteronuclear NMR experiments for the investigation of intrinsically disordered proteins: focusing on proline residues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Prolyl cis/trans isomerase signalling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Roles of peptidyl-prolyl isomerase Pin1 in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Proline-rich sequences that bind to Src homology 3 domains with individual specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Binding of Syndapin SH3 Domain to Dynamin Proline-rich Domain Involves Short and Long Distance Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 24. SH3 domains: modules of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structural basis for the binding of proline-rich peptides to SH3 domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Identification of a Ten-Amino Acid Proline-Rich SH3 Binding Site | Scilit [scilit.com]

An In-depth Technical Guide to L-proline Biosynthesis in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract: L-proline, a proteinogenic amino acid, plays a critical role beyond protein synthesis, contributing to collagen production, redox homeostasis, and cellular signaling. Its metabolism is intricately linked to cellular stress responses and is frequently dysregulated in diseases such as cancer. This guide provides a detailed examination of the core biosynthetic pathways of this compound in mammalian cells, their regulation, and key experimental methodologies for their study.

Core Biosynthetic Pathways

In mammalian cells, this compound is synthesized through two primary, interconnected pathways that converge on the common intermediate, Δ¹-pyrroline-5-carboxylate (P5C).

The De Novo Pathway from Glutamate (B1630785)

The principal route for proline synthesis begins with the amino acid L-glutamate and occurs within the mitochondria.[1][2] This pathway is catalyzed by two key enzymes.

-

Pyrroline-5-Carboxylate Synthetase (P5CS): This bifunctional mitochondrial enzyme, also known as Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1), catalyzes the first two committed steps of the pathway.[3][4][5]

-

γ-Glutamyl Kinase (GK) domain: In an ATP-dependent reaction, the GK domain phosphorylates L-glutamate to form the reactive intermediate, γ-glutamyl phosphate (B84403).[4][6]

-

γ-Glutamyl Phosphate Reductase (GPR) domain: The GPR domain then reduces γ-glutamyl phosphate using NADPH as a cofactor to yield glutamate-γ-semialdehyde (GSA).[4][6]

-

-

Spontaneous Cyclization: Glutamate-γ-semialdehyde spontaneously cyclizes in solution to form the more stable imino acid, P5C.[7][8]

-

Pyrroline-5-Carboxylate Reductase (PYCR): The final step is the reduction of P5C to this compound. This reaction is catalyzed by PYCR enzymes, which can use either NADH or NADPH as a reductant.[9][10] Mammals express three PYCR isoforms with distinct localizations:

The Alternative Pathway from Ornithine

An alternative route utilizes ornithine, an intermediate of the urea (B33335) cycle, as a precursor. This pathway is also primarily mitochondrial.[12][13]

-

Arginine to Ornithine: Ornithine can be derived from arginine via the action of the enzyme Arginase.

-

Ornithine Aminotransferase (OAT): In the mitochondrial matrix, OAT catalyzes the reversible transamination of the δ-amino group from L-ornithine to α-ketoglutarate.[12][14] This reaction produces glutamate and glutamate-γ-semialdehyde (GSA), which, as in the glutamate pathway, exists in equilibrium with P5C.[12]

This pathway effectively links the urea cycle with proline metabolism, allowing for metabolic flexibility depending on the cell's needs and substrate availability.[9] Both the glutamate and ornithine pathways converge at P5C, which is then converted to proline by PYCR enzymes.[15]

Regulation of Proline Biosynthesis

The synthesis of this compound is tightly regulated at multiple levels to meet cellular demands while preventing excess accumulation.

-

Allosteric Feedback Inhibition: The pathway is subject to feedback inhibition by its products. Proline can inhibit PYCR, while ornithine specifically inhibits the short isoform of P5CS (P5CS.short), which is highly expressed in the gut.[4][6] This provides a rapid mechanism to control flux based on metabolite levels.

-

Transcriptional Regulation: The expression of proline biosynthetic enzymes is controlled by key signaling pathways and transcription factors, linking proline metabolism to cell state.

-

MYC: The proto-oncogene MYC upregulates the expression of P5CS and PYCRs, channeling glutamine towards proline synthesis to support the growth of proliferating cells.[16][17]

-

p53: The tumor suppressor p53 can induce the expression of P5CS, suggesting a role for proline metabolism in the cellular stress response.[16][18]

-

Hypoxia: Low oxygen conditions can increase the expression of P5CS (ALDH18A1), linking proline synthesis to the hypoxic response.[16]

-

This complex regulatory network highlights the pathway's integration with central pillars of cancer metabolism, including cellular proliferation and stress adaptation.[16][19]

Quantitative Data

While comprehensive kinetic data for all mammalian proline biosynthetic enzymes is dispersed, studies on individual enzymes provide key parameters. The data below is compiled from various sources, including human and homologous systems, to provide an overview.

| Enzyme | Substrate | K_m_ | Cofactor | Source Organism / Note | Reference |

| PYCR1 | L-P5C | ~0.19 mM | NADH | C. sticklandii (homolog) | [20] |

| NADH | ~0.025 mM | - | C. sticklandii (homolog) | [20] | |

| P5CS2 | L-Glutamate | 3.1 ± 0.3 mM | - | Oryza sativa (Rice) | [21] |

| ATP | 0.28 ± 0.03 mM | - | Oryza sativa (Rice) | [21] | |

| NADPH | 11.2 ± 0.9 µM | - | Oryza sativa (Rice) | [21] | |

| OAT | L-Ornithine | ~4 mM | PLP | Vigna aconitifolia (Moth bean) | [22] |

Note: Kinetic values can vary significantly based on assay conditions, pH, temperature, and organism. The data presented should be considered illustrative.

Key Experimental Protocols

Protocol: P5CS Enzyme Activity Assay (Spectrophotometric)

This protocol measures the activity of P5CS by monitoring the consumption of NADPH, which results in a decrease in absorbance at 340 nm.[21][23]

A. Reagents

-

Extraction Buffer: 100 mM Tris-HCl (pH 7.2), 10 mM MgCl₂, 10 mM β-mercaptoethanol, 1 mM PMSF.

-

Reaction Buffer: 100 mM Tris-HCl (pH 7.2), 25 mM MgCl₂, 75 mM L-Glutamate (sodium salt).

-

Substrate/Cofactor Stock Solutions: 50 mM ATP, 4 mM NADPH.

B. Procedure

-

Sample Preparation: Homogenize mammalian cells or tissues in ice-cold Extraction Buffer. Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet debris. Collect the supernatant and determine the total protein concentration (e.g., via Bradford assay).

-

Assay Reaction:

-

In a 1 mL cuvette, combine: 800 µL of Reaction Buffer, 100 µL of cell extract (e.g., 100 µg total protein), and H₂O to a volume of 880 µL.

-

Add 100 µL of 50 mM ATP solution. Mix and incubate at 37°C for 3 minutes.

-

To start the reaction, add 20 µL of 4 mM NADPH solution.

-

-

Measurement: Immediately place the cuvette in a spectrophotometer set to 37°C and monitor the decrease in absorbance at 340 nm for 15 minutes.

-

Calculation: Calculate the rate of NADPH consumption (ΔA₃₄₀/min) from the linear portion of the curve. Use the molar extinction coefficient of NADPH (6,220 M⁻¹cm⁻¹) to convert this rate into µmol/min/mg protein.

Protocol: Metabolic Flux Analysis using ¹³C-Glutamine

This protocol outlines a general workflow for tracing the flow of carbon from glutamine into the proline pool, allowing for the quantification of pathway flux.[24][25][26]

A. Materials

-

Mammalian cell line of interest.

-

Culture medium lacking standard glutamine.

-

¹³C₅-L-Glutamine (stable isotope tracer).

-

LC-MS grade solvents (e.g., methanol, acetonitrile, water).

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system.

B. Procedure

-

Cell Culture: Culture cells to the desired confluency. Replace the standard medium with a medium containing ¹³C₅-L-Glutamine as the sole glutamine source.

-

Time-Course Incubation: Incubate the cells for a defined period (e.g., a time course of 0, 2, 6, 12, 24 hours) to allow for the incorporation of the ¹³C label into downstream metabolites.[24]

-

Metabolite Extraction:

-

Rapidly wash the cells with ice-cold saline to remove extracellular metabolites.

-

Quench metabolism and extract intracellular metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol).

-

Scrape the cells, collect the extract, and centrifuge to pellet protein and cell debris.

-

-

LC-MS Analysis:

-

Analyze the supernatant using an LC-MS method optimized for amino acid separation.

-

The mass spectrometer will detect the mass isotopologues of proline. Unlabeled proline (M+0) has a specific mass, while proline synthesized from ¹³C₅-glutamine will have a mass of M+5.

-

-

Data Analysis:

-

Quantify the peak areas for each proline isotopologue (M+0, M+5, etc.) at each time point.

-

Calculate the fractional enrichment of ¹³C in the proline pool.

-

Use computational modeling (Metabolic Flux Analysis software) to fit the labeling data to a metabolic network model, thereby calculating the flux (rate) of proline biosynthesis.

-

References

- 1. Emerging Roles of De Novo Proline Biosynthesis in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Δ1-pyrroline-5-carboxylate synthase: Function and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrroline-5-carboxylate synthase and proline biosynthesis: From osmotolerance to rare metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proline - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Arginine and proline metabolism - Wikipedia [en.wikipedia.org]

- 10. proteopedia.org [proteopedia.org]

- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 12. mdpi.com [mdpi.com]

- 13. Biological Roles of Ornithine Aminotransferase (OAT) in Plant Stress Tolerance: Present Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ornithine aminotransferase - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]

- 17. Proline metabolism and cancer: emerging links to glutamine and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Human Delta1-pyrroline-5-carboxylate synthase: function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Proline Metabolism in Tumor Growth and Metastatic Progression [frontiersin.org]

- 20. Proline biosynthesis from L-ornithine in Clostridium sticklandii: purification of delta1-pyrroline-5-carboxylate reductase, and sequence and expression of the encoding gene, proC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biochemical characterization, homology modeling and docking studies of ornithine delta-aminotransferase--an important enzyme in proline biosynthesis of plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. plant-stress.weebly.com [plant-stress.weebly.com]

- 24. researchgate.net [researchgate.net]

- 25. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

L-Proline's Crucial Role in Collagen Synthesis and Wound Healing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-proline, a non-essential amino acid, is a fundamental component of collagen, the most abundant protein in mammals and the primary structural element of the extracellular matrix. Its unique cyclic structure is indispensable for the formation and stability of the collagen triple helix. Consequently, this compound plays a pivotal role in collagen synthesis and is integral to the complex process of wound healing. This technical guide provides an in-depth examination of this compound's involvement in these critical biological processes, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this compound in tissue regeneration and repair.

Introduction

The process of wound healing is a highly orchestrated series of events involving inflammation, proliferation, and remodeling, all of which are heavily reliant on the synthesis and deposition of new extracellular matrix components, predominantly collagen.[1] this compound is a critical substrate for the synthesis of collagen, providing the necessary building blocks for fibroblasts to generate this essential structural protein.[2] A deficiency in proline can significantly impair wound healing, leading to reduced wound strength and delayed closure.[2] This guide explores the biochemical pathways through which this compound contributes to collagen production and the subsequent impact on the kinetics and quality of wound repair.

The Biochemical Role of this compound in Collagen Synthesis

Collagen's characteristic triple helix structure is rich in glycine, proline, and hydroxyproline (B1673980) residues.[3] Proline and its post-translationally modified form, hydroxyproline, are vital for the stability of this helical structure.[4] The hydroxylation of proline residues is a critical step, catalyzed by prolyl hydroxylases in a reaction that requires oxygen, iron, and ascorbate (B8700270) (Vitamin C) as co-factors.[1] This hydroxylation significantly increases the stability of the collagen triple helix at physiological temperatures.

The synthesis of proline for collagen production can be derived from dietary intake or endogenous synthesis, primarily from glutamate.[5] The metabolism of arginine via the arginase pathway also provides ornithine, a precursor for proline synthesis, highlighting a key intersection of amino acid metabolic pathways in supporting wound healing.[6][7]

This compound in Wound Healing: Quantitative Evidence

Numerous preclinical and clinical studies have investigated the efficacy of this compound supplementation in promoting wound healing. The following tables summarize key quantitative findings from these studies.

Table 1: Effect of this compound on Wound Closure and Epithelialization

| Study Type | Animal Model/ Population | Treatment | Key Findings | Reference |

| Preclinical | Wistar Rats (Excision Wound) | Topical this compound (200 mg/day) | Period of epithelialization: 10 days (vs. 21 days in control) | [8][9] |

| Preclinical | Wistar Rats (Excision Wound) | Oral this compound (200 mg/day) | Period of epithelialization: 16 days (vs. 21 days in control) | [8][9] |

| Clinical Trial | Patients with hard-to-heal wounds | Oral supplement with proline and arginine | Statistically significant reduction in wound surface area (p=0.004) | [10][11][12] |

| Preclinical | Sprague-Dawley Rats (Excision Wound) | Topical this compound (200 µl/day) | Significant increase in mean re-epithelialization score on day 21 | [13][14] |

| Preclinical | Sprague-Dawley Rats (Excision Wound) | Intraperitoneal this compound (200 µl/day) | Significant increase in mean re-epithelialization score on day 21 | [13][14] |

Table 2: Effect of this compound on Biochemical Markers in Granulation Tissue of Rats

| Parameter | Treatment Group | Day 4 | Day 8 | Reference |

| Total Protein (mg/100mg tissue) | Control | 4.8 ± 0.3 | 6.2 ± 0.4 | [9][15] |

| Topical this compound | 6.5 ± 0.5 | 8.9 ± 0.7 | [9][15] | |

| Oral this compound | 5.9 ± 0.4 | 7.8 ± 0.6 | [9][15] | |

| Collagen (mg/100mg tissue) | Control | 1.5 ± 0.1 | 2.8 ± 0.2 | [9][15] |

| Topical this compound | 2.9 ± 0.2 | 4.5 ± 0.3 | [9][15] | |

| Oral this compound | 2.3 ± 0.2 | 3.9 ± 0.3 | [9][15] | |

| Hexosamine (mg/100mg tissue) | Control | 0.9 ± 0.07 | 1.4 ± 0.1 | [9][15] |

| Topical this compound | 1.5 ± 0.1 | 2.1 ± 0.2 | [9][15] | |

| Oral this compound | 1.3 ± 0.1 | 1.8 ± 0.1 | [9][15] | |

| Uronic Acid (mg/100mg tissue) | Control | 0.4 ± 0.03 | 0.7 ± 0.05 | [9][15] |

| Topical this compound | 0.8 ± 0.06 | 1.2 ± 0.09 | [9][15] | |

| Oral this compound | 0.7 ± 0.05 | 1.0 ± 0.08 | [9][15] |

Table 3: Effect of this compound on Wound Tensile Strength in Rats

| Study | Treatment | Tensile Strength (g) | Percentage Increase vs. Control | Reference |

| Ponrasu et al. | Topical this compound | 485 ± 38 | 60% | [8] |

| Ponrasu et al. | Oral this compound | 450 ± 35 | 48% | [8] |

| Cinar et al. | Systemic this compound | Statistically significant increase in E-mode score on day 30 | Not specified | [13][14] |

Key Signaling Pathways

This compound's role in collagen synthesis is intricately linked to several key signaling pathways that regulate cellular metabolism and protein synthesis.

References

- 1. Effect of limited access dressing on hydroxyproline and enzymatic antioxidant status in nonhealing chronic ulcers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. The Effect of Amino Acids on Wound Healing: A Systematic Review and Meta-Analysis on Arginine and Glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. magonlinelibrary.com [magonlinelibrary.com]

- 11. magonlinelibrary.com [magonlinelibrary.com]

- 12. Hard-to-heal wounds: a randomised trial of an oral proline-containing supplement to aid repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Effects of Local and Systemic Administration of Proline on Wound Healing in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy of this compound administration on the early responses during cutaneous wound healing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

L-proline as a Biomarker for Metabolic Disorders: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-proline, a non-essential amino acid, is emerging as a critical molecule in the landscape of metabolic research. Traditionally known for its structural role in proteins, particularly collagen, recent evidence has illuminated its function as a signaling molecule and a key regulator of cellular redox homeostasis. Dysregulation of proline metabolism is increasingly linked to the pathophysiology of prevalent metabolic disorders, including type 2 diabetes, obesity, and cardiovascular diseases. Elevated circulating levels of this compound are consistently observed in these conditions, positioning it as a promising biomarker for disease risk, progression, and therapeutic response. This technical guide provides an in-depth overview of this compound metabolism, its association with metabolic diseases, detailed experimental protocols for its quantification, and a look into the signaling pathways it modulates.

The Core of this compound Metabolism

This compound is a non-essential amino acid, meaning it can be synthesized de novo in the human body. Its metabolism is a tightly regulated process involving biosynthesis from glutamate (B1630785) and ornithine, and catabolism back to glutamate. This metabolic axis is intrinsically linked to major cellular pathways, including the TCA cycle, urea (B33335) cycle, and pentose (B10789219) phosphate (B84403) pathway.[1]

Biosynthesis: The primary precursor for proline synthesis is glutamate. The pathway involves two key enzymatic steps:

-

Pyrroline-5-carboxylate (P5C) Synthase (P5CS): This enzyme catalyzes the conversion of glutamate to P5C.

-

P5C Reductase (PYCR): PYCR reduces P5C to this compound. This step is a significant consumer of NAD(P)H, linking proline synthesis directly to the cellular redox state.[2][3]

Ornithine, an intermediate of the urea cycle, can also be converted to P5C by ornithine-δ-aminotransferase (OAT), providing an alternative route for proline synthesis.[1]

Catabolism: The degradation of proline is a two-step mitochondrial process:

-

Proline Dehydrogenase/Proline Oxidase (PRODH/POX): This inner mitochondrial membrane enzyme oxidizes proline back to P5C. This reaction is coupled to the electron transport chain and can generate reactive oxygen species (ROS).[3]

-

P5C Dehydrogenase (P5CDH): P5CDH converts P5C to glutamate.

The balance between proline synthesis and catabolism is crucial for maintaining cellular homeostasis.[4]

This compound as a Biomarker in Metabolic Disorders

A growing body of evidence implicates elevated this compound levels in the pathogenesis of several metabolic disorders. This association suggests that circulating proline could serve as a valuable biomarker for early detection and monitoring of these conditions.[2][5]

| Metabolic Disorder | Sample Type | Key Finding (Change in this compound) | References |

| Type 2 Diabetes (T2D) | Plasma / Serum | Elevated | [2][6][7][8] |

| Obesity | Plasma / Serum | Elevated | [2][6][8][9] |

| Insulin (B600854) Resistance | Plasma / Serum | Elevated | [2][6][8] |

| Cardiovascular Disease | Plasma / Serum | Dysregulated (often elevated post-MI) | [10][11][12] |

| Metabolic Syndrome | Plasma | Altered proline metabolism noted | [13] |

Signaling Pathways and Pathophysiological Roles

The detrimental effects of elevated proline in metabolic disorders are not merely correlational; proline actively participates in signaling pathways that drive disease progression.

3.1. Induction of Oxidative Stress and Mitochondrial Dysfunction The catabolism of proline by PRODH in the mitochondria generates ROS as a byproduct.[3] While this can be a regulated signaling mechanism, chronic elevation of proline leads to excessive ROS production, overwhelming cellular antioxidant defenses and causing oxidative stress.[14][15] This mitochondrial stress can impair oxidative phosphorylation and contribute to cellular damage. In the context of T2D, this can lead to β-cell dysfunction.[6]

3.2. Impairment of Pancreatic β-cell Function Chronic exposure to high concentrations of this compound has been shown to be toxic to pancreatic β-cells, a phenomenon termed "aminoacidotoxicity".[6] Studies using isolated mouse islets and insulinoma cell lines have demonstrated that long-term exposure to excess proline leads to:

-

Increased Basal Insulin Secretion (BIS) .[8]

-

Decreased Glucose-Stimulated Insulin Secretion (GSIS) .[8]

-

Downregulation of key gene expression , including MafA and insulin 1, which are critical for β-cell identity and function.

This combination of effects contributes directly to the impaired insulin secretion and dysregulated glucose homeostasis characteristic of T2D.[2][6]

Experimental Protocols for this compound Quantification

Accurate measurement of this compound in biological samples is paramount for its validation as a biomarker. Several methods are available, ranging from classic colorimetric assays to highly specific mass spectrometry techniques.

4.1. Sample Preparation

-

Serum and Plasma: Samples are typically deproteinized, often using perchloric acid or methanol (B129727) precipitation, followed by centrifugation to remove the protein pellet.[16][17] The resulting supernatant is used for analysis.

-

Tissues: Tissue samples are homogenized in an appropriate extraction buffer (e.g., sulfosalicylic acid or ethanol).[17][18] The homogenate is then centrifuged to pellet cellular debris, and the supernatant is collected for analysis.

4.2. Method 1: Ninhydrin-Based Colorimetric Assay This method is a classic, cost-effective technique for proline quantification. It relies on the reaction of proline with ninhydrin (B49086) in an acidic environment to form a red-colored chromophore, which is measured spectrophotometrically.[19]

Detailed Protocol (Adapted from Bates et al., 1973): [19][20]

-

Reagent Preparation: Prepare acid-ninhydrin reagent by dissolving 25 mg/mL ninhydrin in a solution of 60% (v/v) glacial acetic acid and 13.8% (w/v) phosphoric acid.[19]

-

Reaction: Mix 100 µL of the sample (or proline standard) with 100 µL of the ninhydrin solution and 100 µL of glacial acetic acid in a screw-cap tube.[19]

-

Incubation: Seal the tubes and incubate at 95-100°C for 60 minutes.[19][20]

-

Cooling & Extraction: Terminate the reaction on ice. Add 200 µL of toluene (B28343) to the tube and vortex vigorously to extract the red chromophore into the organic phase.[18][20]

-

Centrifugation: Centrifuge at 10,000 x g for 3-5 minutes to separate the phases.[19]

-

Measurement: Carefully transfer the upper toluene layer to a cuvette or microplate well and measure the absorbance at 520 nm using a spectrophotometer.[18]

-

Quantification: Determine the proline concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of this compound.

4.3. Method 2: Enzymatic Assay A more specific method utilizes the reverse reaction of P5C reductase (P5CR), which catalyzes the oxidation of this compound to P5C with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm. This assay shows higher specificity for this compound compared to ninhydrin-based methods, which can cross-react with other amino acids.[19]

Detailed Protocol (Adapted from Forlani et al., 2020): [19][20]

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 100 mM glycine-NaOH buffer (pH 10.2), 5 mM NAD⁺, and the sample extract. The final volume is typically 100-200 µL.

-

Enzyme Addition: Initiate the reaction by adding a purified recombinant P5CR enzyme.

-

Incubation: Incubate at 37°C.

-

Measurement: Monitor the proline-dependent reduction of NAD⁺ by measuring the increase in absorbance at 340 nm over time using a plate reader.

-

Quantification: Calculate the this compound concentration based on the rate of NADH formation compared to a standard curve.

4.4. Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the gold standard for amino acid analysis, offering the highest sensitivity and specificity.[16][21][22] It allows for the simultaneous quantification of multiple amino acids from a single sample.

-

Sample Preparation: Deproteinize the biological sample (e.g., plasma, serum) as described previously.

-

Chromatographic Separation: Inject the sample into a liquid chromatography system (e.g., reversed-phase LC with an ion-pairing agent) to separate this compound from other metabolites based on its physicochemical properties.[16]

-

Ionization: The eluent from the LC column is directed into the mass spectrometer's ion source (typically electrospray ionization, ESI), where the this compound molecules are ionized.

-

Mass Analysis: The ionized proline molecules are selected in the first mass analyzer (quadrupole), fragmented in a collision cell, and the resulting characteristic fragment ions are detected in the second mass analyzer. This specific transition is used for highly selective quantification.

-

Quantification: The amount of this compound is determined by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.[22]

| Method | Principle | Sensitivity | Specificity | Throughput |

| Ninhydrin Colorimetric | Chemical reaction forms a colored product. | Good (~1 nmol) | Moderate (cross-reactivity with other amino acids)[19] | High |

| Enzymatic Assay | Enzyme-catalyzed reaction produces a detectable product (NADH). | High (more sensitive than ninhydrin by concentration)[19] | High (specific for this compound)[19] | High |

| LC-MS/MS | Chromatographic separation followed by mass-based detection. | Very High (pmol range)[24] | Very High (based on mass-to-charge ratio)[16] | Moderate to High |

Therapeutic Implications and Future Outlook

The established link between elevated this compound and metabolic dysfunction opens new avenues for therapeutic intervention. Targeting the enzymes of proline metabolism, such as PRODH or PYCR1, could represent a novel strategy to ameliorate metabolic stress and improve outcomes in diseases like T2D and heart failure.[12][13] For instance, modulating PRODH activity could help restore redox balance and protect against cardiac remodeling.[12] Furthermore, monitoring circulating this compound levels could aid in stratifying patients for clinical trials and assessing the efficacy of novel metabolic drugs. As research continues to unravel the complexities of proline signaling, its role as both a critical biomarker and a therapeutic target in metabolic disease is set to expand significantly.

References

- 1. THE SPECIAL ISSUE “PROLINE METABOLISM IN HEALTH AND DISEASE” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline metabolism and redox; maintaining a balance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proline Metabolism and Microenvironmental Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inborn errors of proline metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chronic Exposure to Proline Causes Aminoacidotoxicity and Impaired Beta-Cell Function: Studies In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. natu.care [natu.care]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Obesity Connected Metabolic Changes in Type 2 Diabetic Patients Treated With Metformin [frontiersin.org]

- 10. aor.ca [aor.ca]

- 11. Proline improves cardiac remodeling following myocardial infarction and attenuates cardiomyocyte apoptosis via redox regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proline metabolic reprogramming modulates cardiac remodeling induced by pressure overload in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emerging Roles of De Novo Proline Biosynthesis in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proline Metabolism in Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. "Connecting proline metabolism and signaling pathways in plant senesc" by Lu Zhang and Donald F. Becker [digitalcommons.unl.edu]

- 16. Amino Acid Profiling for the Diagnosis of Inborn Errors of Metabolism | Springer Nature Experiments [experiments.springernature.com]

- 17. Proline Assay Kit Instructions – Associazione Italiana per lo Studio degli Artropodi Sociali e Presociali [aisasp.it]

- 18. researchgate.net [researchgate.net]

- 19. A Specific and Sensitive Enzymatic Assay for the Quantitation of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | A Specific and Sensitive Enzymatic Assay for the Quantitation of this compound [frontiersin.org]

- 21. Amino acid profiling for the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Proline Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 23. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 24. sigmaaldrich.cn [sigmaaldrich.cn]

The Role of L-Proline in Plant Stress Response: A Technical Guide

Executive Summary: The accumulation of the amino acid L-proline is a near-universal response of plants to a wide range of environmental and abiotic stressors, including drought, salinity, extreme temperatures, and heavy metal toxicity.[1] Far from being a simple stress indicator, proline is a multifunctional molecule that plays critical roles in osmotic adjustment, detoxification of reactive oxygen species (ROS), stabilization of cellular structures, and intracellular signaling.[2][3][4] This guide provides an in-depth examination of the metabolic pathways, physiological functions, and signaling roles of this compound in the context of plant stress response. It includes a summary of quantitative data, detailed experimental protocols for its analysis, and diagrams of key metabolic and signaling pathways to serve as a resource for researchers in plant science and stress physiology.

This compound Metabolism: A Tightly Regulated Balance

The intracellular concentration of proline is meticulously controlled by the balance between its biosynthesis and catabolism, which are spatially separated within the cell and reciprocally regulated by stress signals.[5][6]

Biosynthesis: The Glutamate (B1630785) Pathway

Under stress conditions, proline is predominantly synthesized in the cytoplasm and chloroplasts from glutamate.[7][8] This process involves two key enzymatic steps:

-

Δ¹-Pyrroline-5-Carboxylate Synthetase (P5CS): This is the rate-limiting enzyme that catalyzes the ATP-dependent reduction of glutamate to glutamic-γ-semialdehyde (GSA).[6] GSA spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C). The expression of the P5CS gene is strongly upregulated by abiotic stresses.[7][9][10]

-

Δ¹-Pyrroline-5-Carboxylate Reductase (P5CR): This enzyme then reduces P5C to this compound using NAD(P)H as a reductant.[7][11]

An alternative, though less prominent, pathway for proline synthesis exists from ornithine, an intermediate of the urea (B33335) cycle.

Catabolism

Proline degradation occurs in the mitochondria through a two-step oxidation process that reverses the biosynthetic pathway, providing energy for recovery after stress.[6][8]

-

Proline Dehydrogenase (PDH): This inner mitochondrial membrane-bound enzyme oxidizes proline back to P5C, transferring electrons to the electron transport chain.[6][8] The expression of the PDH gene is typically repressed by stress and induced upon stress relief.

-

P5C Dehydrogenase (P5CDH): P5C is further oxidized to glutamate by P5CDH.[8]

The reciprocal regulation of P5CS (upregulation) and PDH (downregulation) during stress is crucial for the rapid accumulation of proline.

Core Functions of this compound in Stress Mitigation

Proline's protective effects are multifaceted, extending beyond a simple osmotic role.

Osmotic Adjustment and Protection

The primary and most well-known function of proline is as a compatible osmolyte or osmoprotectant.[12] Its accumulation in the cytoplasm lowers the cellular water potential, helping to maintain cell turgor and driving water uptake under conditions of osmotic stress like drought and high salinity.[13][14] Unlike inorganic ions, proline is non-toxic at high concentrations and can protect and stabilize cellular structures, proteins, and membranes from dehydration-induced damage.[2]

Redox Buffering and ROS Scavenging

Abiotic stress invariably leads to the overproduction of reactive oxygen species (ROS), causing significant oxidative damage to cellular components.[15] Proline contributes to redox homeostasis in several ways:

-

Direct ROS Scavenging: Proline can directly quench ROS, particularly hydroxyl radicals and singlet oxygen, thus mitigating oxidative damage.[5][3]

-

Stabilizing Antioxidant Enzymes: It helps maintain the structure and activity of key antioxidant enzymes, such as those in the ascorbate-glutathione cycle.[5][15]

-

Balancing Redox Potential: The synthesis and catabolism of proline are linked to the cellular redox state (NADP+/NADPH ratio), contributing to the overall redox balance.[3][15]

Signaling Molecule